1-(3-Chloro-4-methylphenyl)-3-ethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

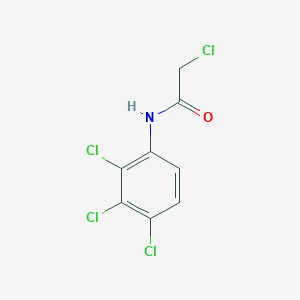

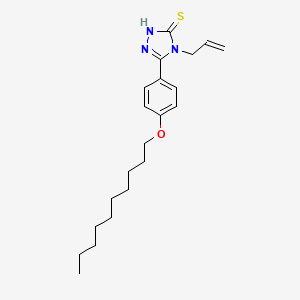

1-(3-Chloro-4-methylphenyl)-3-ethylurea is an organic compound with the molecular formula C10H13ClN2O It is a derivative of urea, where the hydrogen atoms are substituted by a 3-chloro-4-methylphenyl group and an ethyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(3-Chlor-4-methylphenyl)-3-ethylharnstoff beinhaltet typischerweise die Reaktion von 3-Chlor-4-methylanilin mit Ethylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:

[ \text{3-Chlor-4-methylanilin} + \text{Ethylisocyanat} \rightarrow \text{1-(3-Chlor-4-methylphenyl)-3-ethylharnstoff} ]

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von 1-(3-Chlor-4-methylphenyl)-3-ethylharnstoff die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das Endprodukt in hochreiner Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(3-Chlor-4-methylphenyl)-3-ethylharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Natriumhydroxid (NaOH) oder andere starke Basen in wässrigen oder alkoholischen Lösungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Carbonsäuren oder Ketonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlor-4-methylphenyl)-3-ethylharnstoff hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und antimykotische Eigenschaften.

Medizin: Es laufen Forschungen, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Reagenz in chemischen Reaktionen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(3-Chlor-4-methylphenyl)-3-ethylharnstoff beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen oder in zelluläre Signalwege eingreifen, was zu den beobachteten biologischen Wirkungen führt. Zum Beispiel kann es als Inhibitor spezifischer Enzyme wirken, die an Stoffwechselprozessen beteiligt sind, wodurch das Wachstum und Überleben von Mikroorganismen beeinflusst wird.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-ethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic processes, thereby affecting the growth and survival of microorganisms.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlor-4-methylphenyl)-3-ethylharnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-(3-Chlor-4-methylphenyl)-3-methylharnstoff: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Ethylgruppe.

1-(3-Chlor-4-methylphenyl)-3-phenylharnstoff: Diese Verbindung hat eine Phenylgruppe anstelle einer Ethylgruppe.

Einzigartigkeit: Das Vorhandensein der Ethylgruppe in 1-(3-Chlor-4-methylphenyl)-3-ethylharnstoff kann einzigartige Eigenschaften verleihen, wie z. B. unterschiedliche Löslichkeit, Reaktivität und biologische Aktivität im Vergleich zu seinen Analoga. Dies macht es zu einer wertvollen Verbindung für bestimmte Anwendungen, bei denen diese Eigenschaften gewünscht werden.

Eigenschaften

CAS-Nummer |

67759-55-1 |

|---|---|

Molekularformel |

C10H13ClN2O |

Molekulargewicht |

212.67 g/mol |

IUPAC-Name |

1-(3-chloro-4-methylphenyl)-3-ethylurea |

InChI |

InChI=1S/C10H13ClN2O/c1-3-12-10(14)13-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H2,12,13,14) |

InChI-Schlüssel |

IQTZEHBSTDNGCM-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)NC1=CC(=C(C=C1)C)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)